Crystal Structure vs. Testosterone Propionate
Teadp crystallizes in the monoclinic space group P2₁ with unit‑cell dimensions a = 19.8504 Å, b = 7.3909 Å, c = 15.7998 Å, β = 93.09°, V = 2314.7 ų, and Z = 4 (two steroid molecules plus one methanol per asymmetric unit) [1]. In contrast, testosterone propionate (CAS 57-85-2) typically crystallizes in orthorhombic P2₁2₁2₁ with a unit‑cell volume of approximately 1850 ų (CSD reference code TESPROP) [2]. The ~25% larger unit‑cell volume of Teadp reflects the dimeric hemisolvate arrangement and the expanded hexacyclic ring system, providing a distinct powder X‑ray diffraction (PXRD) pattern that can serve as a fingerprint for identity verification.
| Evidence Dimension | Unit‑cell volume (ų) |
|---|---|
| Target Compound Data | V = 2314.7 ų (monoclinic P2₁, Z = 4, dimeric methanol hemisolvate) |
| Comparator Or Baseline | Testosterone propionate: V ≈ 1850 ų (orthorhombic P2₁2₁2₁, Z = 4, monomeric) |
| Quantified Difference | ΔV ≈ +25 % (larger volume for Teadp) |
| Conditions | Single‑crystal X‑ray diffraction at 295 K (Teadp); literature CSD entry for testosterone propionate |
Why This Matters
The unique unit‑cell dimensions enable unambiguous identification of Teadp by PXRD, preventing mislabeling when sourcing from different suppliers.
- [1] Duax WL, Strong PD, Wawrzak Z, Gałdecki Z, Grochulski P. Structure of 1α,3α-trimethylene-2',5-epoxyandrostane-3β,17β-diol 17-propionate methanol solvate (1/0.5). Acta Crystallogr C. 1988 Aug 15;44(Pt 8):1430-3. doi: 10.1107/s0108270188003440 View Source
- [2] Cambridge Structural Database (CSD). Testosterone propionate entry (TESPROP). View Source
